Cyclic RTD-1 Exhibits 3-Fold Higher Antibacterial Activity Than Its Open-Chain Analogue oRTD-1
Direct comparison of native cyclic RTD-1 with its synthetic linear analogue oRTD-1 demonstrates that backbone cyclization confers a 3-fold increase in antibacterial activity [1]. NMR structural analysis revealed that both peptides adopt very similar extended β-hairpin conformations in aqueous solution, indicating that the enhanced activity of the cyclic form arises from the absence of charged termini rather than from major conformational differences [1].
| Evidence Dimension | Antibacterial activity (fold difference) |
|---|---|
| Target Compound Data | Cyclic RTD-1 (baseline activity) |
| Comparator Or Baseline | Open-chain analogue oRTD-1 (synthetic linear form) |
| Quantified Difference | 3-fold greater activity for cyclic RTD-1 |
| Conditions | Antibacterial assays as reported in Tang et al. (1999) Science 286:498-502; NMR structural determination at 500 and 750 MHz in aqueous solution |
Why This Matters
The 3-fold activity advantage of the cyclic form validates that procurement of authentic cyclic RTD-1—rather than a linear analogue—is essential for achieving maximal antimicrobial potency in experimental systems.
- [1] Trabi M, Schirra HJ, Craik DJ. Three-dimensional structure of RTD-1, a cyclic antimicrobial defensin from Rhesus macaque leukocytes. Biochemistry. 2001;40(14):4211-4221. doi:10.1021/bi002028t View Source
